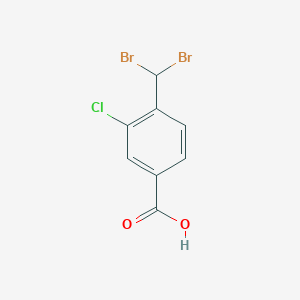
3-Chloro-4-(dibromomethyl)benzoic acid
Overview
Description
3-Chloro-4-(dibromomethyl)benzoic acid is a useful research compound. Its molecular formula is C8H5Br2ClO2 and its molecular weight is 328.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Chloro-4-(dibromomethyl)benzoic acid, with the molecular formula , is an aromatic carboxylic acid characterized by a chloro group and two bromomethyl substituents on the benzene ring. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and safety considerations.
The compound's structure contributes to its reactivity and potential interactions with biological systems. The presence of halogen atoms can enhance lipophilicity, affecting membrane permeability and biological activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in key biological processes. For example, sulfonamides, structurally related to this compound, inhibit dihydropteroate synthase (DHPS), which is crucial for bacterial growth.
- Sensitization and Allergic Reactions : Studies have indicated that compounds with similar structures can act as respiratory sensitizers. For instance, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid (BCMBA) was identified as a respiratory sensitizer in occupational settings, leading to asthma and urticaria in exposed workers . This suggests that this compound may exhibit similar allergenic properties.
Case Studies
A notable investigation into BCMBA highlighted a sensitization rate of 8% among chemical factory workers exposed to the compound, with a higher rate of 25% among production workers . Such findings underscore the importance of assessing exposure risks associated with compounds like this compound.
Research Findings
Recent studies have explored the biological evaluation of benzoic acid derivatives, revealing that certain structural modifications can enhance bioactivity. For instance, compounds related to benzoic acids have demonstrated significant interactions with proteolytic enzymes such as cathepsins B and L, which are involved in protein degradation pathways . Although specific data on this compound is limited, its structural similarities suggest potential for similar activities.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloro-4-methylbenzoic acid | Contains a single methyl group; simpler structure. | |
| 3-Chloro-4-nitrobenzoic acid | Contains a nitro group; used in dye synthesis. | |
| 2-Chloro-4-(methylsulfonyl)benzoic acid | Known for its herbicidal properties. |
Safety and Handling
Given the potential allergenic properties observed in similar compounds, it is crucial to implement stringent exposure control measures when handling this compound in industrial settings. Proper safety protocols should be established to minimize occupational exposure risks.
Properties
IUPAC Name |
3-chloro-4-(dibromomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO2/c9-7(10)5-2-1-4(8(12)13)3-6(5)11/h1-3,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDHKZUMPXPDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















